molecular formula C15H15NO5 B12946597 (R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

(R)-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid

Cat. No.: B12946597
M. Wt: 289.28 g/mol
InChI Key: JMANIBVLURMOEJ-CYBMUJFWSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group and a furan ring attached to the propanoic acid backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as ®-3-(furan-2-yl)alanine, is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like sodium bicarbonate or triethylamine.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the propanoic acid backbone. This may involve steps like esterification, reduction, and hydrolysis under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the propanoic acid backbone.

    Substitution: Compounds with different protecting groups or functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

Medicine

In medicinal chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

The compound finds applications in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group may enhance the compound’s stability and facilitate its binding to target sites. The furan ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(furan-2-yl)alanine
  • ®-2-(((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
  • ®-2-(((Methoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, ®-2-(((Benzyloxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid stands out due to the presence of the benzyloxycarbonyl protecting group. This group provides additional stability and can be selectively removed under mild conditions, making the compound versatile for various synthetic applications.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

(2R)-3-(furan-2-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H15NO5/c17-14(18)13(9-12-7-4-8-20-12)16-15(19)21-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18)/t13-/m1/s1

InChI Key

JMANIBVLURMOEJ-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CO2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CO2)C(=O)O

Origin of Product

United States

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